5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2H-pyrrol-3-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the fluorophenyl group and the pyrrolone ring. Common reagents used in these steps include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for maintaining product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2H-pyrrol-3-one can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the fluorine atom on the phenyl ring.
4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2H-pyrrol-3-one: Lacks the amino group.
5-amino-1-(4-fluorophenyl)-2H-pyrrol-3-one: Lacks the benzimidazole moiety.
Uniqueness
The presence of the fluorophenyl group, benzimidazole moiety, and amino group in 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2H-pyrrol-3-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O/c18-10-5-7-11(8-6-10)22-9-14(23)15(16(22)19)17-20-12-3-1-2-4-13(12)21-17/h1-8H,9,19H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKVTDAMDJCTIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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